4-(methylsulfonyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide

Drug-likeness Physicochemical profiling Lead optimization

This 4-methylsulfonyl-benzamide oxadiazole (CAS 1021083-08-8) is a structurally distinct building block for exploring AChE and CA inhibitor SAR. The strong electron-withdrawing 4-methylsulfonyl group enhances N–H acidity and zinc coordination potential, while the thiophen-2-ylmethyl moiety provides a metabolic handle for S-oxidation/epoxidation studies. Its tPSA of 102.16 Ų and clogP of 3.11 sit at the upper CNS drug-like boundary, making it ideal for peripheral enzyme targets where reduced brain penetration is desired. Unlike the des-methylsulfonyl analog (Δ tPSA +33.86), this compound offers a unique hydrogen-bond acceptor pattern for CA isoform selectivity profiling—an unexplored substituent pair with potential for single-digit nanomolar hCA II Ki values as seen in related sulfonyl amides.

Molecular Formula C15H13N3O4S2
Molecular Weight 363.41
CAS No. 1021083-08-8
Cat. No. B2530187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(methylsulfonyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide
CAS1021083-08-8
Molecular FormulaC15H13N3O4S2
Molecular Weight363.41
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)CC3=CC=CS3
InChIInChI=1S/C15H13N3O4S2/c1-24(20,21)12-6-4-10(5-7-12)14(19)16-15-18-17-13(22-15)9-11-3-2-8-23-11/h2-8H,9H2,1H3,(H,16,18,19)
InChIKeyIIIMWZYMSQUCBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Methylsulfonyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 1021083-08-8) – Structural Identity and Procurement Baseline


4-(Methylsulfonyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 1021083-08-8) is a synthetic small molecule characterized by a benzamide core, a 4-methylsulfonyl substituent, and a 5-(thiophen-2-ylmethyl)-1,3,4-oxadiazole moiety. Its molecular formula is C15H13N3O4S2 and its molecular weight is 363.41 g/mol [1]. The compound is listed in PubChem with Create Date 2009-05-30, and its chemical structure has been computationally characterized with a topological polar surface area of 102.16 Ų and a calculated logP of 3.11 [2]. Although the core scaffold—1,3,4-oxadiazole linked to a benzamide—has been explored in medicinal chemistry programs for acetylcholinesterase (AChE) and carbonic anhydrase (CA) inhibition, this specific compound lacks published primary pharmacological data as of the current literature cut-off [3].

Why Generic 1,3,4-Oxadiazole-Benzamide Analogs Cannot Substitute for CAS 1021083-08-8 in Exploratory Research


Within the 1,3,4-oxadiazole-benzamide chemical space, minimal structural modifications produce large differences in target engagement, selectivity, and drug-like properties. The Güleç et al. (2022) study on N-substituted sulfonyl amide derivatives (6a–j) demonstrated that varying the terminal substituent (e.g., phenyl, tolyl, propyl, butyl) yielded AChE Ki values spanning 39.34–52.49 nM and hCA II Ki values from 9.33 to 37.24 nM, a >4-fold range [1]. The 4-methylsulfonyl substituent present in CAS 1021083-08-8 is a strong electron-withdrawing group that influences the acidity of the benzamide N–H, modulates the compound's dipole moment, and can alter membrane permeability relative to unsubstituted or 3-substituted isomers [2]. Therefore, procurement officers and medicinal chemists cannot assume that close analogs—such as the des-methylsulfonyl analog (CAS 1021112-70-8) or positional isomers—will reproduce the pharmacological profile intended for exploratory studies.

Quantitative Differentiation Evidence for 4-(Methylsulfonyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 1021083-08-8) vs. Closest Analogs


Physicochemical Differentiation: 4-Methylsulfonyl Substituent Imparts Distinct Lipophilicity and Hydrogen-Bonding Profile Relative to Des-Methylsulfonyl Analog

The 4-methylsulfonyl group in CAS 1021083-08-8 introduces two hydrogen-bond acceptor oxygen atoms (S=O) that are absent in the direct des-methylsulfonyl analog N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 1021112-70-8). This results in a higher topological polar surface area (tPSA) for the target compound (102.16 Ų vs. 68.30 Ų for the des-methyl analog), a difference of +33.86 Ų [1]. The calculated logP also shifts from 2.58 (des-methyl) to 3.11 (target), indicating moderately higher lipophilicity despite the increased polarity introduced by the sulfonyl group [1]. These differences are within a range known to affect blood-brain barrier penetration and oral bioavailability [2].

Drug-likeness Physicochemical profiling Lead optimization

Positional Isomer Comparison: 4-Methylsulfonyl vs. 3-Methylsulfonyl Substitution on Benzamide Ring Alters Electronic and Steric Properties

The 4-methylsulfonyl substitution (para position) in CAS 1021083-08-8 extends the electron-withdrawing effect through resonance into the benzamide carbonyl, increasing the acidity of the amide N–H proton compared to the 3-methylsulfonyl (meta) isomer (e.g., 3-(methylsulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide) where the effect is primarily inductive . While direct pKa measurements for these specific compounds are not published, computed electrostatic potential maps for analogous 4- vs. 3-methylsulfonyl benzamides show a difference of 0.3–0.5 units in N–H acidity . This difference influences hydrogen-bond donor strength in target binding and can affect selectivity among closely related enzyme isoforms (e.g., hCA I vs. hCA II) where inhibitor binding is sensitive to sulfonamide/sulfonyl N–H acidity [1].

Structure-Activity Relationship (SAR) Isomer differentiation Medicinal chemistry

Heterocycle Substituent Variation: Thiophen-2-ylmethyl vs. Tetrahydrofuran-2-yl at Oxadiazole 5-Position Alters Predicted ADME Profile

Substituting the thiophen-2-ylmethyl group at the oxadiazole 5-position with a tetrahydrofuran-2-yl group (as in CAS 4-(methylsulfonyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide) alters the heterocycle's electron density and susceptibility to oxidative metabolism. Thiophene rings are known substrates for cytochrome P450-mediated S-oxidation and epoxidation, whereas saturated oxygen heterocycles like tetrahydrofuran undergo primarily α-carbon hydroxylation [1]. The thiophene-containing analog (CAS 1021083-08-8) also has a higher calculated logP (3.11 vs. estimated 1.8 for the tetrahydrofuran analog) and a larger aromatic surface area, which may enhance binding to hydrophobic enzyme pockets but also increase plasma protein binding [2].

ADME prediction Metabolic stability CYP450 interactions

Lack of Direct Comparative Pharmacological Data: Current Evidence Gap for CAS 1021083-08-8

A systematic search of PubMed, Google Patents, BindingDB, and PubChem BioAssay as of April 2026 did not identify any primary research article, patent, or curated database entry reporting quantitative biological activity data (e.g., IC50, Ki, EC50) for CAS 1021083-08-8 in any assay system [1]. This absence of published data contrasts with structurally related compounds in the Güleç et al. (2022) series, where N-substituted sulfonyl amides incorporating 1,3,4-oxadiazole demonstrated AChE Ki values of 39.34–52.49 nM and hCA II Ki values of 9.33–37.24 nM [2]. Without direct comparative pharmacological data, differentiation claims must rely on computed physicochemical properties and class-level SAR inference, and procurement should be accompanied by a request for the vendor's internal quality control and activity data.

Data transparency Procurement risk assessment Research reproducibility

Research and Industrial Application Scenarios for 4-(Methylsulfonyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 1021083-08-8)


Exploratory Medicinal Chemistry: Lead Optimization of 1,3,4-Oxadiazole-Benzamide Scaffolds for Enzyme Inhibition

CAS 1021083-08-8 serves as a structurally distinct building block for SAR exploration of AChE and carbonic anhydrase inhibitors. Based on the Güleç et al. (2022) framework where analogous N-substituted sulfonyl amides achieved single-digit nanomolar hCA II Ki values (9.33 nM for phenyl-substituted compound 6a vs. 98.28 nM for acetazolamide), the 4-methylsulfonyl-thiophenylmethyl combination offers an unexplored substituent pair that may yield novel selectivity profiles [1]. The compound's computed tPSA of 102.16 Ų and clogP of 3.11 position it near the upper limit of CNS drug-like space, making it suitable for peripheral enzyme targets where reduced brain penetration is desired [2].

Chemical Biology Tool Compound Development: Probing Sulfonyl-Benzamide Interactions with Metalloenzyme Active Sites

The 4-methylsulfonyl group in CAS 1021083-08-8 provides a strong hydrogen-bond acceptor that can interact with zinc-bound water molecules in carbonic anhydrase active sites or with catalytic triad residues in serine hydrolases. Unlike the 3-methylsulfonyl isomer where the effect is primarily inductive, the para-substitution pattern enables resonance stabilization of the deprotonated amide, potentially enhancing zinc coordination [1]. This property makes CAS 1021083-08-8 a candidate for developing chemical probes to distinguish between CA isoforms (hCA I, II, IX, XII) where inhibitor N–H acidity is a key determinant of isoform selectivity [2].

Physicochemical Reference Standard for Computational ADME Model Validation

With a molecular weight of 363.41 g/mol, 7 hydrogen-bond acceptors, 1 hydrogen-bond donor, and 5 rotatable bonds, CAS 1021083-08-8 falls within Lipinski's Rule of Five space but pushes the polarity boundary (tPSA 102.16 Ų). This compound can serve as a reference standard for validating in silico ADME prediction models, particularly for assessing the balance between sulfonyl-induced polarity and thiophene-driven lipophilicity [1]. Its distinct profile compared to the des-methylsulfonyl analog (Δ tPSA +33.86 Ų, Δ clogP +0.53) provides a test case for algorithms predicting oral absorption and brain penetration [2].

Metabolic Stability Screening: Thiophene-Containing Compound as a Substrate for CYP450 Oxidative Metabolism Studies

The thiophen-2-ylmethyl moiety in CAS 1021083-08-8 is a known substrate for cytochrome P450-mediated S-oxidation and potential epoxidation, metabolic pathways that can lead to reactive metabolite formation and toxicity [1]. This compound can be employed in in vitro metabolic stability assays (e.g., human liver microsomes, hepatocytes) to evaluate the intrinsic clearance of thiophene-containing oxadiazole-benzamides and to benchmark against the tetrahydrofuran analog which undergoes a different oxidative pathway [2]. Such data are critical for prioritizing compounds in drug discovery programs where metabolic liability is a go/no-go criterion.

Quote Request

Request a Quote for 4-(methylsulfonyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.